molecular formula C16H16BrNO3 B3472821 2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide

2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3472821
M. Wt: 350.21 g/mol
InChI Key: IQLHIRYVZSQRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as BPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEA is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. BPEA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is thought to involve the modulation of ion channels and other signaling pathways in cells. This compound has been shown to interact with specific proteins in the brain and other tissues, which may contribute to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and anti-inflammatory properties. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting potential applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide in laboratory experiments is its well-characterized chemical and physical properties, which make it relatively easy to work with. Additionally, this compound has been extensively studied in the literature, which provides a wealth of information for researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or applications.

Future Directions

There are many potential future directions for research on 2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and reduced side effects compared to existing drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific research areas. Finally, investigations into the toxicity and safety of this compound are also needed to fully evaluate its potential as a research tool or therapeutic agent.

Scientific Research Applications

2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy. In cancer research, this compound has been investigated for its ability to inhibit the growth of certain cancer cell lines. Additionally, this compound has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-2-20-15-10-6-4-8-13(15)18-16(19)11-21-14-9-5-3-7-12(14)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLHIRYVZSQRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.